1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 59433-13-5
VCID: VC20846500
InChI: InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C₃₁H₃₄O₈
Molecular Weight: 534.6 g/mol

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

CAS No.: 59433-13-5

Cat. No.: VC20846500

Molecular Formula: C₃₁H₃₄O₈

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose - 59433-13-5

Specification

CAS No. 59433-13-5
Molecular Formula C₃₁H₃₄O₈
Molecular Weight 534.6 g/mol
IUPAC Name [(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
Standard InChI Key IFCAMEQHKHEHBS-JCLUOYIWSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a modified glucose derivative with the CAS registry number 59433-13-5 . The compound possesses a molecular formula of C31H34O8 and a molecular weight of 534.6 g/mol . Its IUPAC name is [(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate, which precisely describes its complex molecular structure. This carbohydrate derivative exists in both alpha and beta anomeric forms, often referred to collectively as 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose in scientific literature . The compound's nomenclature indicates the precise positioning of the protecting groups: acetyl groups at positions 1 and 6, and benzyl groups at positions 2, 3, and 4 of the D-glucopyranose scaffold.

Structural Features

The molecular structure of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose consists of a glucose core with strategic placement of acetyl and benzyl protecting groups. The compound features a six-membered pyranose ring structure derived from D-glucose, with acetyl groups attached to the hydroxyl groups at positions 1 and 6, while benzyl groups protect the hydroxyl groups at positions 2, 3, and 4. This specific pattern of protection leaves certain reactive sites available while blocking others, which is crucial for its function in carbohydrate synthesis. The benzyl groups consist of phenylmethoxy moieties that provide robust protection and steric bulk, while the acetyl groups offer more labile protection that can be selectively removed under milder conditions .

Physical and Chemical Properties

The compound presents as a white-to-off-white waxy solid under standard conditions . According to predicted values, it has a boiling point of approximately 625.9±55.0°C and a density of 1.22±0.1 g/cm3 . For optimal stability, the compound should be stored in refrigerated conditions, which helps prevent degradation of the protecting groups . In terms of solubility, the compound readily dissolves in organic solvents such as chloroform, ethyl acetate, and methanol, but has limited solubility in aqueous solutions due to its hydrophobic protecting groups . The physical form of the compound can vary depending on preparation methods, often appearing as a gel with a colorless to pale yellow appearance . These properties significantly influence its handling and application in laboratory settings.

Synthesis and Preparation

Synthetic Approaches

Mechanism of Action and Applications

Role in Carbohydrate Chemistry

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose serves as a versatile intermediate in carbohydrate chemistry due to its carefully designed protection pattern. The compound functions by forming stable covalent bonds between its acetyl and benzyl groups and the hydroxyl groups at positions 1, 2, 3, 4, and 6 on the D-glucose molecule. This selective protection enables chemists to modify other parts of the glucose molecule without affecting these protected sites, providing a powerful tool for the controlled synthesis of complex carbohydrates. The differential reactivity of acetyl and benzyl protecting groups allows for selective deprotection strategies, further enhancing the compound's utility in multi-step synthetic sequences .

Applications in Synthetic Carbohydrate Chemistry

The compound plays a crucial role in synthesizing diverse carbohydrate derivatives by allowing precise control over which parts of the sugar are modified during chemical reactions. This selectivity is essential for the preparation of complex oligosaccharides, glycoconjugates, and other carbohydrate-based molecules with specific structural features . The compound's utility extends to the synthesis of glycosides, where the protected glucose derivative can serve as a glycosyl donor in glycosylation reactions, leading to the formation of glycosidic bonds with controlled stereochemistry. This capability is particularly valuable in the preparation of biologically relevant oligosaccharides and glycomimetics with potential applications in drug discovery and development.

Use in Proteomics Research

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose has been identified as a biochemical tool for proteomics studies due to its ability to facilitate specific modifications on sugar molecules that can be attached to proteins or other biomolecules . This application leverages the compound's capacity to enable controlled glycosylation reactions, which are crucial for studying protein-carbohydrate interactions and the role of glycosylation in protein function . In proteomics research, the compound can be used to prepare well-defined glycoconjugates that serve as standards or probes for investigating glycoprotein structure and function . This application highlights the compound's significance beyond synthetic organic chemistry, extending into the realm of biological and biomedical research.

Research Applications and Future Directions

Role in Glycobiology Research

The strategic protection pattern of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose makes it particularly valuable in glycobiology research, where precise control over carbohydrate structure is essential . The compound enables the synthesis of structurally defined glycans that can be used to study carbohydrate-protein interactions, glycan recognition by receptors, and other aspects of glycobiology . Its utility extends to the preparation of glycan arrays, which are powerful tools for investigating the binding specificities of carbohydrate-binding proteins such as lectins and antibodies . The compound's role in glycobiology research highlights its significance beyond synthetic organic chemistry, contributing to our understanding of the biological roles of carbohydrates in health and disease.

Future Research Directions

Ongoing research involving 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose and related protected carbohydrates continues to expand our understanding of carbohydrate chemistry and explore new applications. Future directions may include the development of more efficient synthetic routes to this compound and related derivatives, potentially leveraging emerging technologies such as flow chemistry or biocatalysis. Research may also explore the compound's utility in preparing novel glycoconjugates with applications in areas such as vaccine development, drug delivery, and materials science . The continued evolution of synthetic methods and analytical techniques will likely enhance the compound's utility and expand its applications in both fundamental research and applied sciences, reflecting the dynamic nature of carbohydrate chemistry as a field.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator